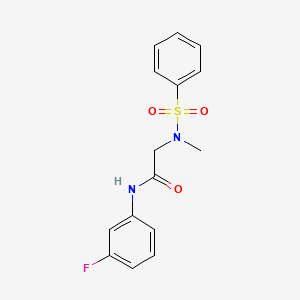![molecular formula C15H20BrNO2 B5859734 1-[(4-bromo-2-methylphenoxy)acetyl]azepane CAS No. 434303-69-2](/img/structure/B5859734.png)
1-[(4-bromo-2-methylphenoxy)acetyl]azepane
Overview
Description
1-[(4-bromo-2-methylphenoxy)acetyl]azepane, also known as BMAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. BMAA is a member of the azepane family of compounds and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-[(4-bromo-2-methylphenoxy)acetyl]azepane is not fully understood, but it is thought to involve the inhibition of glutamate uptake by neurons. This leads to an increase in extracellular glutamate levels, which can cause excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
1-[(4-bromo-2-methylphenoxy)acetyl]azepane has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress, mitochondrial dysfunction, and DNA damage. 1-[(4-bromo-2-methylphenoxy)acetyl]azepane has also been shown to cause protein misfolding and aggregation, which may contribute to the development of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-[(4-bromo-2-methylphenoxy)acetyl]azepane has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also relatively stable and has a long shelf life. However, there are also limitations to its use. 1-[(4-bromo-2-methylphenoxy)acetyl]azepane is a toxic compound and must be handled with care. It is also relatively expensive, which may limit its use in some labs.
Future Directions
There are several future directions for research involving 1-[(4-bromo-2-methylphenoxy)acetyl]azepane. One area of interest is in the development of new treatments for neurodegenerative diseases based on the mechanisms underlying 1-[(4-bromo-2-methylphenoxy)acetyl]azepane-induced neurotoxicity. Another area of interest is in the development of new methods for synthesizing 1-[(4-bromo-2-methylphenoxy)acetyl]azepane and related compounds. Finally, there is a need for further research into the biochemical and physiological effects of 1-[(4-bromo-2-methylphenoxy)acetyl]azepane, particularly in the context of neurodegenerative diseases.
Synthesis Methods
1-[(4-bromo-2-methylphenoxy)acetyl]azepane can be synthesized using a variety of methods, including the reaction of 4-bromo-2-methylphenol with acetyl chloride followed by reaction with azepane. Another method involves the reaction of 4-bromo-2-methylphenol with 2-azepanone followed by acetylation.
Scientific Research Applications
1-[(4-bromo-2-methylphenoxy)acetyl]azepane has been used in a variety of scientific research applications. One area of interest is in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-[(4-bromo-2-methylphenoxy)acetyl]azepane has been shown to induce neurotoxicity and may be a useful tool in understanding the mechanisms underlying these diseases.
properties
IUPAC Name |
1-(azepan-1-yl)-2-(4-bromo-2-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-12-10-13(16)6-7-14(12)19-11-15(18)17-8-4-2-3-5-9-17/h6-7,10H,2-5,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJQEZJGQURNPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801173020 | |
| Record name | 2-(4-Bromo-2-methylphenoxy)-1-(hexahydro-1H-azepin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801173020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(4-bromo-2-methylphenoxy)ethanone | |
CAS RN |
434303-69-2 | |
| Record name | 2-(4-Bromo-2-methylphenoxy)-1-(hexahydro-1H-azepin-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=434303-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromo-2-methylphenoxy)-1-(hexahydro-1H-azepin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801173020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(cyanomethyl)thio]-7-methyl-N-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5859662.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B5859663.png)

![N-[2-(dimethylamino)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5859694.png)
![2-[3-(acetylamino)phenoxy]-N-methyl-N-phenylacetamide](/img/structure/B5859707.png)
![1-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione](/img/structure/B5859708.png)
![5-[(cyclohexylamino)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5859716.png)
![2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B5859726.png)
![N-[4-({[2-(4-fluorophenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5859742.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-phenylethanone](/img/structure/B5859749.png)
![4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide](/img/structure/B5859755.png)

![6-(4-morpholinyl)-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5859765.png)